3-HIB 3-HIB 3-HIB is a paracrine regulator of trans-endothelial fatty acid transport.
Brand Name: Vulcanchem
CAS No.: 1219589-99-7
VCID: VC0516070
InChI: InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1
SMILES: CC(CO)C(=O)[O-].[Na+]
Molecular Formula: C4H7NaO3
Molecular Weight: 126.08

3-HIB

CAS No.: 1219589-99-7

Inhibitors

VCID: VC0516070

Molecular Formula: C4H7NaO3

Molecular Weight: 126.08

Purity: >98% (or refer to the Certificate of Analysis)

3-HIB - 1219589-99-7

CAS No. 1219589-99-7
Product Name 3-HIB
Molecular Formula C4H7NaO3
Molecular Weight 126.08
IUPAC Name sodium;3-hydroxy-2-methylpropanoate
Standard InChI InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1
Standard InChIKey RBJZIQZDAZLXEK-UHFFFAOYSA-M
SMILES CC(CO)C(=O)[O-].[Na+]
Appearance Solid powder
Description 3-HIB is a paracrine regulator of trans-endothelial fatty acid transport.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3-HIB; 3 HIB; 3HIB;
Reference 1: Mardinoglu A, Gogg S, Lotta LA, Stančáková A, Nerstedt A, Boren J, Blüher M, Ferrannini E, Langenberg C, Wareham NJ, Laakso M, Smith U. Elevated Plasma Levels of 3-Hydroxyisobutyric Acid Are Associated With Incident Type 2 Diabetes. EBioMedicine. 2018 Jan;27:151-155. doi: 10.1016/j.ebiom.2017.12.008. Epub 2017 Dec 7. PubMed PMID: 29246479; PubMed Central PMCID: PMC5828558.
2: Haufe S, Engeli S, Kaminski J, Witt H, Rein D, Kamlage B, Utz W, Fuhrmann JC, Haas V, Mähler A, Schulz-Menger J, Luft FC, Boschmann M, Jordan J. Branched-chain amino acid catabolism rather than amino acids plasma concentrations is associated with diet-induced changes in insulin resistance in overweight to obese individuals. Nutr Metab Cardiovasc Dis. 2017 Oct;27(10):858-864. doi: 10.1016/j.numecd.2017.07.001. Epub 2017 Jul 11. PubMed PMID: 28958691.
3: Klein NP, Abu-Elyazeed R, Cornish M, Leonardi ML, Weiner LB, Silas PE, Grogg SE, Varman M, Frenck RW, Cheuvart B, Baine Y, Miller JM, Leyssen M, Mesaros N, Roy-Ghanta S. Lot-to-lot consistency, safety and immunogenicity of 3 lots of Haemophilus influenzae type b conjugate vaccine: results from a phase III randomized, multicenter study in infants. Vaccine. 2017 Jun 16;35(28):3564-3574. doi: 10.1016/j.vaccine.2017.05.018. Epub 2017 May 20. PubMed PMID: 28536030.
4: Harris LLS, Smith GI, Patterson BW, Ramaswamy RS, Okunade AL, Kelly SC, Porter LC, Klein S, Yoshino J, Mittendorfer B. Alterations in 3-Hydroxyisobutyrate and FGF21 Metabolism Are Associated With Protein Ingestion-Induced Insulin Resistance. Diabetes. 2017 Jul;66(7):1871-1878. doi: 10.2337/db16-1475. Epub 2017 May 4. PubMed PMID: 28473464; PubMed Central PMCID: PMC5482083.
5: Jang C, Oh SF, Wada S, Rowe GC, Liu L, Chan MC, Rhee J, Hoshino A, Kim B, Ibrahim A, Baca LG, Kim E, Ghosh CC, Parikh SM, Jiang A, Chu Q, Forman DE, Lecker SH, Krishnaiah S, Rabinowitz JD, Weljie AM, Baur JA, Kasper DL, Arany Z. A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance. Nat Med. 2016 Apr;22(4):421-6. doi: 10.1038/nm.4057. Epub 2016 Mar 7. PubMed PMID: 26950361; PubMed Central PMCID: PMC4949205.
6: Centers for Disease Control and Prevention (CDC). Changes in measurement of Haemophilus influenzae serotype b (Hib) vaccination coverage --- National Immunization Survey, United States, 2009. MMWR Morb Mortal Wkly Rep. 2010 Aug 27;59(33):1069-72. PubMed PMID: 20798669.
7: Zhao Z, Smith PJ, Luman ET. Trends in early childhood vaccination coverage: progress towards US Healthy People 2010 goals. Vaccine. 2009 Aug 6;27(36):5008-12. doi: 10.1016/j.vaccine.2009.05.074. Epub 2009 Jun 12. PubMed PMID: 19524616.
8: Marshall GS, Happe LE, Lunacsek OE, Szymanski MD, Woods CR, Zahn M, Russell A. Use of combination vaccines is associated with improved coverage rates. Pediatr Infect Dis J. 2007 Jun;26(6):496-500. PubMed PMID: 17529866.
9: Heath PT, Booy R, Azzopardi HJ, Slack MP, Bowen-Morris J, Griffiths H, Ramsay ME, Deeks JJ, Moxon ER. Antibody concentration and clinical protection after Hib conjugate vaccination in the United Kingdom. JAMA. 2000 Nov 8;284(18):2334-40. PubMed PMID: 11066183.
10: Cellesi C, Rossolini A, Balestrieri G, Marinacci G, Pavesio D, Soŕanzo ML, Titone L, Vierucci A, Stroffolini T. Retrospective survey on the epidemiology of H. influenzae type B meningitis in Italy (1987-91). New Microbiol. 1995 Apr;18(2):183-6. PubMed PMID: 7603345.
11: Vadheim CM, Greenberg DP, Eriksen E, Hemenway L, Bendana N, Mascola L, Ward JI. Eradication of Haemophilus influenzae type b disease in southern California. Kaiser-UCLA Vaccine Study Group. Arch Pediatr Adolesc Med. 1994 Jan;148(1):51-6. PubMed PMID: 8143010.
12: Crisma M, Valle G, Bonora GM, Toniolo C, Cavicchioni G. The beta-bend ribbon spiral. Synthesis and conformational analysis in solution and in the crystal state of depsipeptides containing alpha-hydroxyisobutyric acid. Int J Pept Protein Res. 1993 Jun;41(6):553-60. PubMed PMID: 8349413.
13: Samore MH, Siber GR. Effect of pertussis toxin on susceptibility of infant rats to Haemophilus influenzae type b. J Infect Dis. 1992 May;165(5):945-8. PubMed PMID: 1533239.
14: Claesson BA, Trollfors B, Lagergard T, Taranger J, Bryla D, Otterman G, Cramton T, Yang Y, Reimer CB, Robbins JB, et al. Clinical and immunologic responses to the capsular polysaccharide of Haemophilus influenzae type b alone or conjugated to tetanus toxoid in 18- to 23-month-old children. J Pediatr. 1988 May;112(5):695-702. PubMed PMID: 3361379.
PubChem Compound 71311737
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator